![molecular formula C22H25NO3S B1614321 2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2'-thiomethyl benzophenone CAS No. 898755-94-7](/img/structure/B1614321.png)
2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2'-thiomethyl benzophenone
Overview
Description
The compound “2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2’-thiomethyl benzophenone” is a complex organic molecule. It has a molecular weight of 337.42 . The compound is a white solid . The IUPAC name for this compound is 2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenylmethanone .
Molecular Structure Analysis
The InChI code for this compound is1S/C21H23NO3/c23-20(17-6-2-1-3-7-17)19-9-5-4-8-18(19)16-22-12-10-21(11-13-22)24-14-15-25-21/h1-9H,10-16H2
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound is a white solid . It has a molecular weight of 337.42 . The InChI code, which represents the molecular structure, is1S/C21H23NO3/c23-20(17-6-2-1-3-7-17)19-9-5-4-8-18(19)16-22-12-10-21(11-13-22)24-14-15-25-21/h1-9H,10-16H2
.
Scientific Research Applications
Antitubercular Applications
A structural study of a closely related compound, BTZ043, which is a promising antitubercular drug candidate, reveals insights into its antitubercular activity. The study detailed the compound's crystallization and diastereomeric conformers, providing foundational knowledge for understanding its interaction with the tuberculosis bacterium. This research highlights the compound's potential in developing new antitubercular treatments (Richter et al., 2022).
Antiviral Evaluation
Another research area explores spirothiazolidinone derivatives for their antiviral activity. A series of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives were synthesized and evaluated against influenza A/H3N2 virus and human coronavirus 229E. This study showcases the versatility of the spirothiazolidinone scaffold in achieving antiviral molecules, suggesting potential applications for similar compounds in antiviral drug development (Apaydın et al., 2020).
Synthesis and Drug Discovery
Research on new scaffolds for drug discovery led to the synthesis of 6-azaspiro[4.3]alkanes, showcasing innovative methods for generating structures that could serve as bases for drug development. This approach exemplifies how derivatives of the 1,4-dioxa-8-azaspiro[4.5]decyl structure can be utilized in the design of new pharmacological agents (Chalyk et al., 2017).
Removal of Carcinogenic Compounds
A study on the removal efficiency of water-soluble carcinogenic azo dyes and aromatic amines using a calix[4]arene-based polymer underscores an environmental application. This research provides a foundation for using similar compounds in environmental cleanup efforts, particularly in removing harmful dyes and amines from water sources (Akceylan et al., 2009).
properties
IUPAC Name |
[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-(2-methylsulfanylphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3S/c1-27-20-9-5-4-8-19(20)21(24)18-7-3-2-6-17(18)16-23-12-10-22(11-13-23)25-14-15-26-22/h2-9H,10-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMMFPFMGPCUCNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)C2=CC=CC=C2CN3CCC4(CC3)OCCO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60643755 | |
Record name | {2-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}[2-(methylsulfanyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60643755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2'-thiomethyl benzophenone | |
CAS RN |
898755-94-7 | |
Record name | Methanone, [2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl][2-(methylthio)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898755-94-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {2-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}[2-(methylsulfanyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60643755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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